(2R,3R,4S,5S,6R)-2-[[(10R,12S,14R,17S)-12-Hydroxy-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,14,17-pentamethyl-2,3,5,6,7,8,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
(2R,3R,4S,5S,6R)-2-[[(10R,12S,14R,17S)-12-Hydroxy-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,14,17-pentamethyl-2,3,5,6,7,8,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Brand Name:
Vulcanchem
CAS No.:
112246-15-8
VCID:
VC0039792
InChI:
InChI=1S/C36H62O8/c1-20(2)10-9-14-36(8,42)35(7)17-16-34(6)21-11-12-25-32(3,4)26(13-15-33(25,5)22(21)18-23(38)30(34)35)44-31-29(41)28(40)27(39)24(19-37)43-31/h10,21-31,37-42H,9,11-19H2,1-8H3/t21?,22?,23-,24+,25?,26?,27+,28-,29+,30?,31-,33+,34+,35-,36+/m0/s1
SMILES:
CC(=CCCC(C)(C1(CCC2(C1C(CC3C2CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)O)C)C)O)C
Molecular Formula:
C36H62O8
Molecular Weight:
622.9 g/mol
(2R,3R,4S,5S,6R)-2-[[(10R,12S,14R,17S)-12-Hydroxy-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,14,17-pentamethyl-2,3,5,6,7,8,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
CAS No.: 112246-15-8
Main Products
VCID: VC0039792
Molecular Formula: C36H62O8
Molecular Weight: 622.9 g/mol
CAS No. | 112246-15-8 |
---|---|
Product Name | (2R,3R,4S,5S,6R)-2-[[(10R,12S,14R,17S)-12-Hydroxy-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,14,17-pentamethyl-2,3,5,6,7,8,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Molecular Formula | C36H62O8 |
Molecular Weight | 622.9 g/mol |
IUPAC Name | (2R,3R,4S,5S,6R)-2-[[(10R,12S,14R,17S)-12-hydroxy-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,14,17-pentamethyl-2,3,5,6,7,8,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Standard InChI | InChI=1S/C36H62O8/c1-20(2)10-9-14-36(8,42)35(7)17-16-34(6)21-11-12-25-32(3,4)26(13-15-33(25,5)22(21)18-23(38)30(34)35)44-31-29(41)28(40)27(39)24(19-37)43-31/h10,21-31,37-42H,9,11-19H2,1-8H3/t21?,22?,23-,24+,25?,26?,27+,28-,29+,30?,31-,33+,34+,35-,36+/m0/s1 |
Standard InChIKey | CKUVNOCSBYYHIS-SUEBGMEDSA-N |
Isomeric SMILES | CC(=CCC[C@](C)([C@]1(CC[C@]2(C1[C@H](CC3C2CCC4[C@@]3(CCC(C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)O)C)C)O)C |
SMILES | CC(=CCCC(C)(C1(CCC2(C1C(CC3C2CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)O)C)C)O)C |
Canonical SMILES | CC(=CCCC(C)(C1(CCC2(C1C(CC3C2CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)O)C)C)O)C |
PubChem Compound | 181405 |
Last Modified | Dec 23 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume